(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Description
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO5S and a molar mass of 303.11 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHYSVEYASQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it forms carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research has indicated that boronic acids can serve as effective inhibitors of proteasomes, which are vital for regulating protein degradation in cancer cells. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications of boronic acids can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Table 1: Antitumor Activity of Boronic Acid Derivatives
| Compound | Cell Line Tested | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 1.54 | |
| Compound B | MCF-7 | 0.75 | |
| (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid | A549 (Lung) | 0.95 |
Inhibitors of Trypanosomiasis
The compound has been explored as a potential therapeutic agent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Its structural analogs have been synthesized and tested for efficacy, showing significant activity against the parasite with low micromolar EC50 values . The design of these compounds focuses on optimizing the interaction with biological targets within the parasite.
Case Study: Trypanosomiasis Inhibition
A study reported the synthesis of several boronic acid derivatives, including (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid, which exhibited promising results in inhibiting T. brucei replication in vitro. The lead compound demonstrated an EC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic option .
Suzuki-Miyaura Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, making them invaluable in organic synthesis. The compound can be utilized to synthesize complex organic molecules through this method, contributing to the development of pharmaceuticals and agrochemicals.
Table 2: Reaction Conditions for Suzuki Coupling
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid + Aryl Halide | KPO, Pd catalyst, Ethanol | 85 |
| (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid + Vinyl Halide | NaOH, Pd catalyst, DMSO | 90 |
Synthesis of Functionalized Compounds
The versatility of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid allows it to participate in various functionalization reactions, leading to the creation of novel compounds with potential applications in drug discovery and material science .
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid involves its ability to form stable carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the final product . The molecular targets and pathways involved in this reaction are primarily related to the palladium-catalyzed formation of carbon–carbon bonds.
Comparison with Similar Compounds
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-Methyl-4-(morpholinosulfonyl)phenyl)boronic acid: Similar in structure but lacks the fluoro group, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative with different reactivity and applications.
4-Fluorophenylboronic acid: Contains a fluoro group but lacks the morpholinosulfonyl group, leading to different chemical properties and uses.
The uniqueness of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid lies in its combination of functional groups, which provide specific reactivity and applications in various fields of research .
Biological Activity
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H16B F N4O3S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid |
| InChI Key | BIAVEMRHTBAEGP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
The biological activity of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific molecular targets. It has been investigated for its potential as an enzyme inhibitor and a ligand for various biological receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signaling pathways, which is critical in therapeutic applications such as anti-inflammatory and anticancer treatments .
Antimicrobial Activity
Recent studies have demonstrated that boronic acids, including (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |
|---|---|---|---|
| 4-Methyl-5-(3-phenylacryloyl)thiazole | 1.56 - 12.5 | >400 | Moderate |
| (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid | TBD | TBD | TBD |
Case Studies
- Antifungal Activity : In vitro assays have shown that boronic acids can inhibit the growth of fungi such as Candida albicans by blocking the cytoplasmic leucyl-tRNA synthetase (LeuRS), similar to the mechanism observed in the approved antifungal drug Tavaborole .
- Enzyme Inhibition : Research indicates that the compound may serve as a potent inhibitor for certain kinases involved in inflammatory pathways, suggesting its potential use in treating chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
